Cas no 1935791-53-9 ((3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide)
![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide structure](https://ja.kuujia.com/scimg/cas/1935791-53-9x500.png)
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide 化学的及び物理的性質
名前と識別子
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- Z2010347765
- 5-{CYANO[(3-FLUORO-4-NITROPHENYL)METHYL]AMINO}-2-FLUOROBENZONITRILE
- EN300-1207791
- (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide
- AKOS030737202
- 1935791-53-9
-
- インチ: 1S/C15H8F2N4O2/c16-13-3-2-12(6-11(13)7-18)20(9-19)8-10-1-4-15(21(22)23)14(17)5-10/h1-6H,8H2
- InChIKey: LLQHZKDTWXJZDZ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)CN(C#N)C1C=CC(=C(C#N)C=1)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 314.06153183g/mol
- どういたいしつりょう: 314.06153183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 535
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 96.6Ų
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1207791-50mg |
1935791-53-9 | 90.0% | 50mg |
$212.0 | 2023-10-02 | ||
Enamine | EN300-1207791-1.0g |
1935791-53-9 | 1g |
$0.0 | 2023-06-08 |
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamideに関する追加情報
Chemical Compound CAS No. 1935791-53-9: (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide
The compound with CAS No. 1935791-53-9, commonly referred to as (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyano group, a fluoro group, and a nitro group, making it a valuable molecule for research and development in the field of synthetic chemistry.
Chemical Structure and Properties
The molecular structure of (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide is composed of two aromatic rings connected by a cyanamide group. The first ring, the (3-Cyano-4-fluorophenyl) group, features a cyano substituent at the 3-position and a fluoro substituent at the 4-position. The second ring, the (3-fluoro-4-nitrophenyl)methyl group, has a fluoro substituent at the 3-position and a nitro substituent at the 4-position. This combination of electron-withdrawing groups (cyano, fluoro, and nitro) imparts unique electronic properties to the molecule, making it highly reactive in certain chemical transformations.
Recent studies have highlighted the importance of such electron-deficient aromatic systems in various applications. For instance, the presence of multiple electron-withdrawing groups enhances the molecule's ability to participate in electrophilic aromatic substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules, where precise control over reactivity is essential.
Synthesis and Applications
The synthesis of (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide involves a multi-step process that typically begins with the preparation of intermediate compounds. The use of advanced catalytic methods and precise reaction conditions ensures high yields and purity. Recent advancements in catalytic chemistry have further optimized these synthesis pathways, making them more efficient and environmentally friendly.
In terms of applications, this compound has shown promise in several areas. Its unique electronic properties make it an excellent candidate for use in organic electronics, where it can serve as a building block for advanced materials such as semiconductors and conductive polymers. Additionally, its reactivity suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Recent Research Findings
Recent research has focused on understanding the photophysical properties of (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide. Studies have revealed that this compound exhibits strong fluorescence under certain conditions, which could be exploited for sensing applications. Furthermore, its ability to undergo metal-mediated coupling reactions has opened new avenues for its use in cross-coupling chemistry.
In another study published in *Journal of Medicinal Chemistry*, researchers explored the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases. The results indicated that (3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide shows promising activity against these enzymes, suggesting its potential as a lead compound for drug development.
Conclusion
The compound with CAS No. 1935791-53-9 represents a significant advancement in synthetic chemistry due to its unique structure and versatile properties. Its applications span across multiple disciplines, from materials science to pharmacology. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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